molecular formula C27H29N5O3 B2693999 3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1251638-67-1

3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Katalognummer: B2693999
CAS-Nummer: 1251638-67-1
Molekulargewicht: 471.561
InChI-Schlüssel: XFDMEDDPIJLLGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a synthetic small molecule recognized for its potential as a potent and selective kinase inhibitor. Its core structure is based on a 7-arylpyrrolo[3,2-d]pyrimidin-4-one scaffold, a privileged chemotype in medicinal chemistry known for mimicking the purine ring of ATP and enabling high-affinity binding to the kinase hinge region [https://pubs.acs.org/doi/10.1021/jm901316b]. The specific substitution pattern of this compound, featuring a 4-phenylpiperazine moiety linked via an acetyl group, is designed to confer selectivity and high potency against specific kinase targets. Research indicates that analogs within this structural class demonstrate significant activity against Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and transcription [https://www.ncbi.nlm.nih.gov/books/NBK459264/]. Consequently, this compound is of high research value for investigating cell cycle progression, apoptosis, and transcriptional regulation in various disease models, particularly in oncology. Its mechanism of action involves competitive binding at the ATP-binding pocket of target kinases, thereby inhibiting their phosphorylation activity and disrupting downstream signaling cascades [https://www.nature.com/articles/s41573-021-00252-y]. Researchers utilize this tool compound to elucidate the complex roles of specific CDK isoforms in cellular proliferation and to explore potential therapeutic strategies for cancer and other proliferative disorders.

Eigenschaften

IUPAC Name

3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-35-17-16-31-20-28-25-23(21-8-4-2-5-9-21)18-32(26(25)27(31)34)19-24(33)30-14-12-29(13-15-30)22-10-6-3-7-11-22/h2-11,18,20H,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDMEDDPIJLLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H29N5O2\text{C}_{23}\text{H}_{29}\text{N}_{5}\text{O}_{2}

This structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The piperazine moiety is capable of interacting with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and cognitive function.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Pharmacological Effects

The pharmacological profile of the compound includes:

  • Antidepressant-like Activity : Research indicates potential antidepressant effects in animal models, likely due to modulation of serotonin and norepinephrine levels.
  • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in rodent models.
  • Anticancer Properties : Initial studies have indicated that the compound inhibits the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Experimental Data

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. For example, it showed an IC50 value of 15 μM against MCF-7 breast cancer cells.
    Cell LineIC50 (μM)
    MCF-7 (Breast)15
    HCT116 (Colon)20
    A549 (Lung)25
  • Animal Models : In vivo studies utilizing mouse models have reported significant reductions in depressive symptoms following administration of the compound at doses ranging from 10 to 30 mg/kg.
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound significantly inhibited AChE activity with an IC50 value of approximately 46 μM, comparable to established inhibitors like donepezil.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives

Compound Name / ID Key Substituents Biological Target / Activity Potency (IC₅₀/Ki) Therapeutic Area Reference
Target Compound 3: 2-Methoxyethyl; 5: 2-Oxo-2-(4-phenylpiperazinyl)ethyl; 7: Phenyl Likely kinase or MPO inhibition (structural analogy) Not reported Cancer / Cardiovascular*
CI-972 N5: 3-Thienylmethyl; C7: H Purine Nucleoside Phosphorylase (PNP) inhibitor Ki = 0.83 μM Autoimmune diseases
TAK-285 Analogues Varied C2/C4 substituents (e.g., aryl, alkyl) HER2/EGFR kinase inhibition IC₅₀ = 2.2–720 nM Oncology
Verdiperstat (AZD-3241) 1: 2-Isopropoxyethyl; 2: Thioxo Myeloperoxidase (MPO) inhibitor Phase III (MSA) Neurodegenerative disorders
Mirodenafil 5: Ethyl; 7: Propyl; C2: Sulfonylpiperazine Phosphodiesterase-5 (PDE5) inhibition Approved for ED Erectile dysfunction
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-... (He et al., 2012) 3: 4-Chlorophenyl; 2: Dipentylamino; 7: Ethoxycarbonyl Structural study (no explicit target) N/A Synthetic chemistry

Key Comparative Insights:

Substitution at N5 :

  • The target compound’s N5 substitution with a 2-oxo-2-(4-phenylpiperazinyl)ethyl group distinguishes it from CI-972 (3-thienylmethyl at N5) and TAK-285 analogues (variable C2/C4 groups). The phenylpiperazine moiety may enhance binding to kinases or neurotransmitter receptors, akin to HER2 inhibitors or MPO-targeting agents .
  • N5 modifications in pyrrolo[3,2-d]pyrimidines are shown to reduce toxicity while retaining antiproliferative activity .

Biological Activity: Kinase Inhibition: TAK-285 analogues achieve nanomolar potency against HER2, but the target compound’s phenylpiperazine group may confer broader kinase selectivity or dual-target activity (e.g., EGFR/HER2) .

Therapeutic Potential: The phenyl group at position 7 aligns with anticancer pyrrolo[3,2-d]pyrimidines, while the 4-phenylpiperazine moiety overlaps structurally with MPO inhibitors in cardiovascular research . Compared to mirodenafil (PDE5 inhibitor), the target compound’s substitution pattern lacks the sulfonylpiperazine group critical for PDE5 binding, indicating distinct therapeutic applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs methods similar to those in (reflux with primary amines) or palladium-catalyzed cross-coupling () .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization of the pyrrolo[3,2-d]pyrimidin-4-one core. Key steps may include:

  • Cyclocondensation : Use of cyanamide derivatives or thioureas under reflux conditions (e.g., ethanol at 80°C) to form the heterocyclic core .
  • Alkylation : Introduction of the 2-methoxyethyl group via nucleophilic substitution, requiring anhydrous solvents like DMF and catalysts such as K₂CO₃ .
  • Coupling Reactions : The 4-phenylpiperazine moiety is often introduced via amide bond formation or nucleophilic displacement, using EDCI/HOBt for activation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product with >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : A combination of techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to verify substituent positions and stereochemistry. For example, the 7-phenyl group shows aromatic protons at δ 7.2–7.5 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves disorder in the pyrrolo-pyrimidine core (mean C–C bond length: 0.005 Å) and confirms spatial arrangement .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 542.2451) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening focuses on:

  • Enzyme Inhibition : Assays against phosphodiesterases (PDEs) or kinases, using protocols like AOAC SMPR 2014.011 for PDE activity measurement (buffer: pH 6.5 ammonium acetate) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK293 or HeLa) at concentrations ranging from 1 nM–100 µM .
  • Solubility Studies : HPLC-based quantification in PBS or DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity in alkylation steps. DMF may improve yields by 15–20% .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for coupling reactions can reduce side-product formation. For example, Pd-mediated Suzuki coupling achieves >85% yield for aryl substitutions .
  • Temperature Control : Lowering cyclization temperatures to 60°C (from 80°C) reduces decomposition of heat-sensitive intermediates .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-test the compound in orthogonal assays (e.g., fluorescence-based vs. radiometric PDE assays) to rule out interference from the 4-phenylpiperazine moiety .
  • Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to off-target effects in cell-based assays .
  • Structural Analog Comparison : Test derivatives lacking the 2-methoxyethyl group to isolate the contribution of specific substituents to activity discrepancies .

Q. How can computational methods predict the compound’s binding mode to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with PDE5 or serotonin receptors. The 4-phenylpiperazine group shows high affinity for hydrophobic pockets in PDE5 (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key hydrogen bonds (e.g., between the pyrrolo-pyrimidine core and Glu786) persist >80% of the simulation time .

Q. What analytical techniques address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Crystallization Screening : Employ high-throughput vapor diffusion (e.g., Hampton Research Crystal Screen) using PEG 3350 as a precipitant. Co-crystallization with PEG improves crystal quality (R factor < 0.06) .
  • Disorder Mitigation : For disordered regions (e.g., the methoxyethyl chain), apply SHELXL refinement with restraints on bond lengths and angles .

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